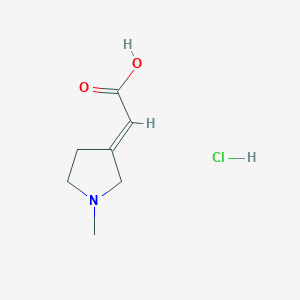
2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products . It is used for medicinal purposes .
Molecular Structure Analysis
The molecular formula of “2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” is C7H12ClNO2 . The molecular weight is 177.63 . The IUPAC name is "2-(1-methylpyrrolidin-3-ylidene)acetic acid; hydrochloride" . The InChI code is "1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H" .Physical And Chemical Properties Analysis
“2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride” appears as a powder . It has a melting point of 94-96°C . It is stored at room temperature .Applications De Recherche Scientifique
Tropane Alkaloids Biosynthesis
Studies on compounds related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, such as 1-Methylpyrrolidine-2-acetic acid, have investigated their role as precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, specific incorporation of these compounds into alkaloids such as hyoscyamine, scopolamine, cocaine, and cuscohygrine has been found to be very low, suggesting that 1-methylpyrrolidine acid derivatives are not efficient precursors for tropane alkaloids (Huang et al., 1996).
Synthesis of Melophlin Family Compounds
In the synthesis of naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones), such as those in the melophlin family, α-aminoesters or their hydrochlorides have been utilized. These compounds, including those structurally similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been prepared through cyclization processes under mild conditions, highlighting the utility of these derivatives in the synthesis of complex natural products (Schobert & Jagusch, 2005).
Inhibition of HCV Polymerase
The asymmetric synthesis of highly substituted N-acylpyrrolidines, involving derivatives similar to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, has been described for potential therapeutic applications. These derivatives have shown efficacy in inhibiting HCV polymerase, illustrating their significance in the development of treatments for viral infections (Agbodjan et al., 2008).
Organocatalysis in Asymmetric Synthesis
Derivatives such as homochiral methyl 4-aminopyrrolidine-2-carboxylates, structurally related to 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This application underlines the role of such compounds in facilitating chemo- and enantioselective synthetic processes, contributing to the field of organocatalysis (Ruiz-Olalla et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOUWOVCLGJIA-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC(=O)O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=C\C(=O)O)/C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride | |
CAS RN |
1909358-90-2 |
Source


|
| Record name | 2-(1-methylpyrrolidin-3-ylidene)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

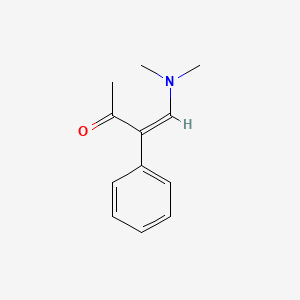

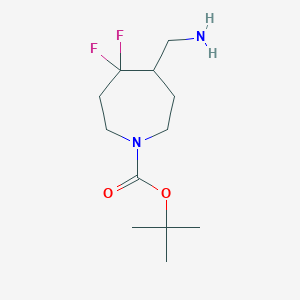
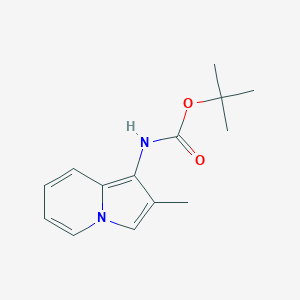

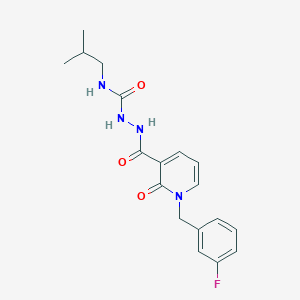
![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)
![2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide](/img/structure/B2814690.png)
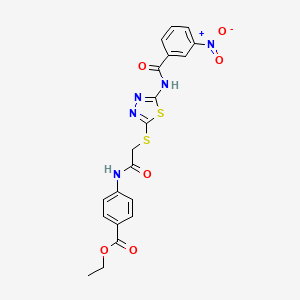
![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)
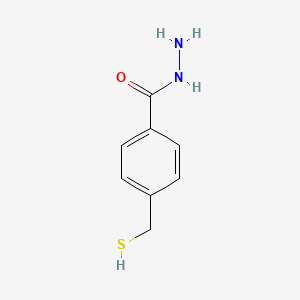

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)
![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)